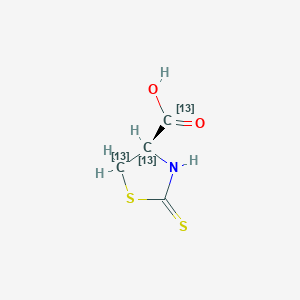
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid is a unique compound characterized by its thiazolidine ring structure and the presence of a sulfanylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with a sulfanylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 30 to 100°C. The reaction time can vary from a few hours to several days, depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity starting materials and solvents, as well as stringent control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context.
相似化合物的比较
Similar Compounds
Similar compounds include other thiazolidine derivatives and sulfur-containing heterocycles, such as:
Thiazolidine-2,4-dione: Known for its use in the synthesis of antidiabetic drugs.
2-Mercaptothiazoline: Studied for its antimicrobial properties.
Thiazolidine-4-carboxylic acid: Used as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid is unique due to its specific isotopic labeling with carbon-13, which makes it valuable for research applications involving nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows for detailed structural and mechanistic studies that are not possible with non-labeled compounds.
属性
分子式 |
C4H5NO2S2 |
|---|---|
分子量 |
166.20 g/mol |
IUPAC 名称 |
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 |
InChI 键 |
SQUOCHQOQMZGQP-GCCOVPGMSA-N |
手性 SMILES |
[13CH2]1[13C@H](NC(=S)S1)[13C](=O)O |
规范 SMILES |
C1C(NC(=S)S1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
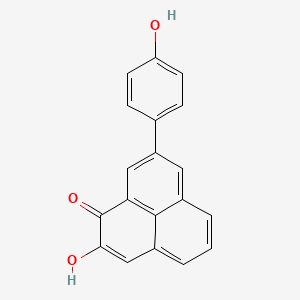
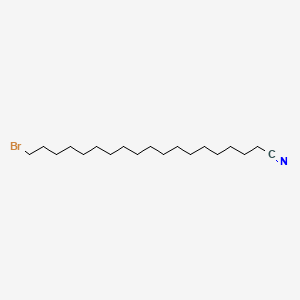
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)


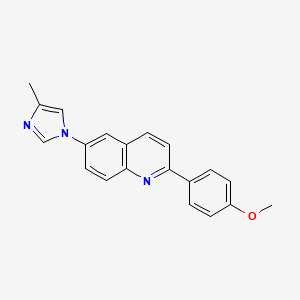
![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
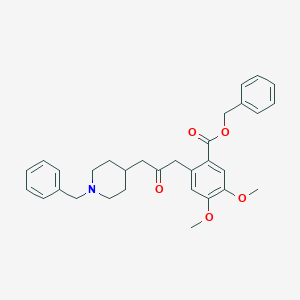
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)

![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
